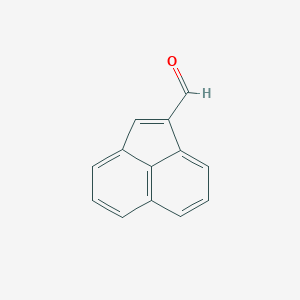

Acenaphthylene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

acenaphthylene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGQYTUXTCURSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565525 | |

| Record name | Acenaphthylene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96462-56-5 | |

| Record name | Acenaphthylene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | acenaphthylene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acenaphthylene 1 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to Acenaphthylene (B141429) Carbaldehydes

Direct synthetic approaches aim to introduce a carbaldehyde group onto a pre-existing acenaphthylene scaffold. These methods are often favored for their straightforwardness and atom economy.

Formylation Reactions for Direct Aldehyde Functionalization

Formylation reactions are a primary method for the direct introduction of an aldehyde group onto electron-rich aromatic systems like acenaphthylene. The Vilsmeier-Haack reaction is a prominent example of this type of transformation. organic-chemistry.orgjk-sci.comcambridge.org This reaction typically employs a formylating agent, such as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.comijpcbs.com The electrophilic Vilsmeier reagent then attacks the electron-rich acenaphthylene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired acenaphthylene-1-carbaldehyde. jk-sci.comchemistrysteps.com The reaction conditions, including temperature and the specific formylating cocktail used, can be tuned to optimize the yield and selectivity of the formylation process. jk-sci.com

The regioselectivity of the Vilsmeier-Haack reaction on substituted acenaphthylene substrates is influenced by the electronic and steric properties of the existing substituents. Generally, formylation occurs at the most electron-rich and sterically accessible position on the aromatic ring. jk-sci.com

Carbonylation and Hydroformylation Strategies on Acenaphthylene Scaffolds

Carbonylation and hydroformylation reactions represent powerful strategies for the introduction of a carbonyl group onto an alkene, and these methods have been applied to acenaphthylene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. thieme-connect.comwikipedia.org In the context of acenaphthylene, this reaction converts the double bond within the five-membered ring to a single bond while introducing a carbaldehyde group, yielding acenaphthene-1-carboxaldehyde. thieme-connect.com

This transformation is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective. thieme-connect.comcapes.gov.br For instance, the use of a di-μ-chlorotetracarbonyl-dirhodium/triphenylphosphine catalytic system under mild conditions has been shown to afford acenaphthene-1-carboxaldehyde in high yield (80%). thieme-connect.com The reaction proceeds by the coordination of the alkene to the metal center, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde product. mdpi.com The choice of ligands on the metal catalyst can significantly influence the regioselectivity and efficiency of the hydroformylation reaction. mdpi.com

Catalytic Approaches to Acenaphthylene-1-carbaldehyde Derivatives

Catalytic methods offer sophisticated and often highly selective routes to acenaphthylene-1-carbaldehyde derivatives. These approaches can involve complex reaction cascades that construct the acenaphthylene core and introduce the aldehyde functionality in a single, efficient process.

Gold-Catalyzed Cycloisomerization, Nucleophilic Addition, and Rearrangement Processes

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including derivatives of acenaphthylene-1-carbaldehyde. researchgate.netresearchgate.net Gold catalysts, typically in the +1 oxidation state, are particularly effective at activating alkynes and allenes towards nucleophilic attack, initiating a variety of cyclization and rearrangement reactions. frontiersin.orgrsc.orgdntb.gov.ua

One notable application of gold catalysis is the one-pot cycloisomerization/nucleophilic addition/rearrangement of acenaphthylene carbaldehyde derivatives. researchgate.netresearchgate.net This tandem reaction can be used to access carbocyclic ketones on naphthalene (B1677914) substrates. researchgate.net The process often involves an initial cycloisomerization, followed by a nucleophilic addition and a subsequent rearrangement. researchgate.netresearchgate.net For example, a range of acenaphthylene carbaldehydes have been successfully employed in a process that couples gold catalysis with the Lewis-acid behavior of hexafluoro-2-propanol (HFIP), leading to cyclic ketones in yields ranging from 15% to 91%. researchgate.net The mechanism is thought to proceed through a classical cyclization followed by a [Au]-HFIP interaction that facilitates the final rearrangement. researchgate.net

Gold-catalyzed reactions can also be employed to construct the acenaphthylene core itself. For instance, the reaction of phenylene-tethered allenynes can lead to the formation of acenaphthenes in good yields. kyoto-u.ac.jp This transformation is rationalized by the nucleophilic attack of the alkyne moiety onto the gold-activated allene, forming a vinyl cation intermediate that then undergoes further cyclization. kyoto-u.ac.jp

Palladium-Catalyzed Transformations and Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized in the construction of acenaphthylene derivatives. Palladium catalysts are versatile and can facilitate a wide array of transformations, including cross-coupling reactions, C-H activation, and annulations. researchgate.net

The synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs) has been achieved through palladium-catalyzed cyclopentannulation reactions of halogenated naphthalenes with alkynes. nih.gov This approach allows for the construction of the five-membered ring of the acenaphthylene system. Furthermore, palladium-catalyzed reactions have been employed for the synthesis of bisnaphthyl-substituted acenaphthylenes. researchgate.net

Palladium-catalyzed hydroesterification of acenaphthylene has also been studied, which yields acenaphthene-1-carboxylic acid methyl ester. researchgate.net This reaction involves the addition of carbon monoxide and methanol (B129727) across the double bond of acenaphthylene. The mechanism is believed to proceed through a "hydride" pathway, involving the cis insertion of the olefin into a palladium-hydride bond. researchgate.net

The table below summarizes selected palladium-catalyzed reactions for the synthesis of acenaphthylene derivatives.

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Cyclopentannulation | Halogenated naphthalenes, Alkynes | Palladium catalyst | Acenaphthylene-containing PAHs | Constructs the five-membered ring of the acenaphthylene core. nih.gov |

| Naphthylation | Acenaphthylene, Naphthylating agent | Palladium catalyst | Bisnaphthyl-substituted acenaphthylene | Forms C-C bonds between acenaphthylene and naphthalene moieties. researchgate.net |

| Hydroesterification | Acenaphthylene, CO, Methanol | Pd(II)/PR₃ systems | Acenaphthene-1-carboxylic acid methyl ester | Proceeds via a "hydride" mechanism. researchgate.net |

| Hydrogenation | Acenaphthylene | Palladium/gamma-Al₂O₃ | Acenaphthene (B1664957) | Complete saturation of the aromatic system under mild conditions. nih.gov |

Rhodium-Catalyzed Annulation Reactions for Acenaphthylene-Containing Polycyclic Aromatic Hydrocarbons (AN-PAHs)

Rhodium catalysis offers another powerful avenue for the synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs). researchgate.net Rhodium catalysts are known to effectively mediate C-H activation and annulation reactions, enabling the construction of complex polycyclic systems. rsc.orgnih.gov

The table below provides an overview of a rhodium-catalyzed annulation reaction for the synthesis of AN-PAHs.

| Reaction Type | Starting Materials | Catalyst System | Product | Key Mechanistic Steps |

|---|---|---|---|---|

| Tandem Penta- and Hexa-annulation | Aryl alkyl ketone, Acetylenedicarboxylate | Rhodium catalyst | Acenaphthylene-containing PAHs | C-H activation-annulation and Diels-Alder reaction. nih.gov |

Cross-Coupling and Condensation Reactions in Acenaphthylene-1-carbaldehyde Chemistry

Cross-coupling and condensation reactions are powerful tools for extending the π-conjugated system of acenaphthylene-1-carbaldehyde, leading to the development of novel materials for applications in organic electronics and dye-sensitized solar cells.

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is crucial for the synthesis of ethynyl-acenaphthylene scaffolds, which serve as key intermediates in the construction of larger conjugated systems.

In a notable application, the Sonogashira coupling was employed in the synthesis of acenaphthylene-based dyes for dye-sensitized solar cells (DSSCs) redalyc.org. The synthetic pathway commenced with the tribromination of acenaphthene, followed by the elimination of hydrogen bromide to yield 1,2-dibromoacenaphthylene (B184193). This dibromo derivative then underwent a Sonogashira coupling reaction with 4-ethynylbenzaldehyde (B1303622) to produce a phenyl dialdehyde (B1249045) derivative redalyc.org. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (CuI), and a base, like diisopropylamine (B44863) (DIPA), in a suitable solvent such as dioxane redalyc.org.

An alternative route involves the coupling of 1,2-dibromoacenaphthylene with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (B98337) protecting group. The resulting ethynyl (B1212043) intermediate can then be directly used in a subsequent coupling reaction with various bromo aryl aldehydes redalyc.org. This modular approach allows for the introduction of different aryl moieties to extend the π-conjugation of the acenaphthylene core redalyc.org.

| Reactants | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|

| 1,2-dibromoacenaphthylene and 4-ethynylbenzaldehyde | Pd(PPh₃)₄, PPh₃, CuI, DIPA | Dry dioxane, 40°C, degassed Schlenk tube | Phenyl dialdehyde derivative of acenaphthylene |

| 1,2-dibromoacenaphthylene and ethynyltrimethylsilane | Pd(PPh₃)₄, PPh₃, CuI, DIPA | Dry dioxane, 40°C, sealed tube | Ethynyltrimethylsilane derivative of acenaphthylene |

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons (PAHs) iastate.edunih.govnih.govresearchgate.net. This methodology has been effectively applied to the construction of acenaphthylene-fused heteroarenes researchgate.net.

A powerful strategy involves a palladium-catalyzed reaction cascade that begins with a Suzuki–Miyaura cross-coupling reaction between a dihalonaphthalene and a heteroarylboronic acid or ester, followed by an intramolecular C–H arylation under the same reaction conditions researchgate.net. This approach has been successfully utilized to synthesize a variety of acenaphthylene-fused heteroarenes, including thiophene, furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) derivatives, with yields ranging from good to high (45–90%) researchgate.net.

The versatility of the Suzuki coupling allows for the use of various boronic acids and esters as coupling partners, enabling the introduction of diverse functionalities into the acenaphthylene framework researchgate.net. The use of microwave irradiation has been shown to significantly accelerate the Suzuki cross-coupling reaction, reducing reaction times from hours to minutes and leading to excellent yields of the coupling adducts iastate.edunih.gov.

| Substrates | Reaction Type | Key Features | Resulting Structures |

|---|---|---|---|

| 1,8-dihalonaphthalenes and heteroarylboronic acids/esters | Pd-catalyzed Suzuki–Miyaura cross-coupling followed by intramolecular C–H arylation | Efficient one-pot cascade reaction | Acenaphthylene-fused heteroarenes (thiophene, furan, pyridine, etc.) |

| Aryl bromides and boronic acids | Microwave-assisted Suzuki cross-coupling | Drastic reduction in reaction time (e.g., 24 h to 20 min) | Polycyclic aromatic hydrocarbons |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst researchgate.net. This reaction is extensively used in the synthesis of chromophores due to its efficiency in creating π-conjugated systems redalyc.org.

In the context of acenaphthylene chemistry, the Knoevenagel condensation is a crucial step in the synthesis of novel dyes for DSSCs. Specifically, acenaphthylene-based aldehydes are reacted with cyanoacetic acid to produce chromophores with a cyanoacrylic acid anchoring group redalyc.org. This anchoring group is essential for the attachment of the dye to the TiO₂ semiconductor in a DSSC. The reaction is typically carried out in the presence of a base, and the resulting chromophores exhibit tunable absorption spectra, which are vital for their performance in photovoltaic devices redalyc.org. The yields for this condensation step are reported to be in the range of 50-80% redalyc.org.

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond researchgate.net.

| Aldehyde Substrate | Active Methylene Compound | Product Type | Significance |

|---|---|---|---|

| Acenaphthylene-based aldehydes | Cyanoacetic acid | Acenaphthylene-based chromophores with a cyanoacrylic acid anchoring group | Synthesis of dyes for dye-sensitized solar cells (DSSCs) with tunable photophysical properties |

| Benzaldehyde derivatives | Malononitrile | Substituted benzylidenemalononitriles | Important intermediates for pharmaceuticals and fine chemicals |

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using a low-valent titanium reagent. This reaction is particularly useful for the synthesis of sterically hindered alkenes and for intramolecular reactions to form cyclic compounds, including fused aromatic systems and polycyclic aromatic hydrocarbons (PAHs) researchgate.net. The reaction proceeds in two main steps: the formation of a pinacolate intermediate and its subsequent deoxygenation to the alkene researchgate.net. While the McMurry reaction is a powerful tool for the synthesis of PAHs, specific examples of an intramolecular McMurry ring closure utilizing an acenaphthylene-based dicarbonyl precursor to generate a fused aromatic system were not detailed in the searched literature.

Heterocycle Formation and Annulation Strategies Utilizing Acenaphthylene Backbones

The fusion of heterocyclic rings onto the acenaphthylene backbone is a significant strategy for modifying the electronic and photophysical properties of the resulting compounds. These acenaphthylene-fused heteroarenes are of great interest in materials science.

An efficient method for the synthesis of such compounds is a palladium-catalyzed reaction cascade involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation researchgate.net. This one-pot process allows for the construction of a diverse range of acenaphthylene-fused five- and six-membered heterocycles, including thiophenes, furans, benzofurans, pyrazoles, pyridines, and pyrimidines researchgate.net. The reaction demonstrates good functional group tolerance and provides the desired products in good to high yields researchgate.net. This synthetic strategy offers a streamlined approach to novel heterocyclic fluoranthene (B47539) analogues, which are structurally related to important natural products and functional materials researchgate.net.

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Reaction Mechanisms

Gold-catalyzed tandem reactions provide an efficient method for synthesizing complex carbocyclic ketones from acenaphthylene (B141429) carbaldehyde derivatives. researchgate.net These reactions proceed through a sequence of cycloisomerization, nucleophilic addition, and a distinctive C→O rearrangement. researchgate.net The process is facilitated by the combination of a gold catalyst and hexafluoro-2-propanol (HFIP), which is thought to act as a Lewis acid, activating isochromene derivatives through hydrogen bonding. researchgate.net

The proposed mechanism begins with the gold-catalyzed cyclization of the acenaphthylene carbaldehyde, which then undergoes a nucleophilic addition. researchgate.net This is followed by a rearrangement step, influenced by the interaction between the gold catalyst and HFIP, to yield the final carbocyclic ketone products. researchgate.net This methodology has been successfully applied to a wide array of acenaphthylene carbaldehyde substrates, producing a variety of cyclic ketones. researchgate.net

In related gold-catalyzed reactions, phenylene-tethered allenynes can undergo cascade cyclizations to form acenaphthenes. core.ac.uknih.govkyoto-u.ac.jp The mechanism involves the gold catalyst activating the allene moiety, which is then attacked by the alkyne group to form a vinyl cation intermediate. core.ac.uknih.govkyoto-u.ac.jp A subsequent 1,5-hydride shift leads to a benzyl cation, which then cyclizes and aromatizes to the acenaphthene (B1664957) product. core.ac.uk

Table 1: Selected Substrates and Yields in Gold-Catalyzed Tandem Reaction of Acenaphthylene Carbaldehyde Derivatives researchgate.net

| Entry | Starting Acenaphthylene Carbaldehyde Derivative | Product (Carbocyclic Ketone) | Yield (%) |

| 1 | 1-(2-phenylethynyl)naphthalene-8-carbaldehyde | 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 85 |

| 2 | 1-(2-(p-tolyl)ethynyl)naphthalene-8-carbaldehyde | 2-(p-tolyl)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 91 |

| 3 | 1-(2-(4-methoxyphenyl)ethynyl)naphthalene-8-carbaldehyde | 2-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 78 |

| 4 | 1-(2-(4-chlorophenyl)ethynyl)naphthalene-8-carbaldehyde | 2-(4-chlorophenyl)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 82 |

The hydroesterification of alkenes, a process that can be applied to derivatives of acenaphthylene, is often catalyzed by palladium complexes, and the reaction is understood to proceed via a palladium-hydride pathway. researchgate.netepa.govnih.gov This mechanism is favored over an alternative alkoxycarbonyl pathway, particularly under certain reaction conditions. nih.gov The key catalytic species is a palladium(II) hydride complex, which is formed in situ. epa.govnih.gov

The catalytic cycle is initiated by the 1,2-insertion of the alkene into the palladium-hydride bond, forming a palladium-alkyl intermediate. nih.gov This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond, which generates a palladium-acyl complex. epa.govnih.gov The final product, an ester, is then formed by alcoholysis of the acyl-palladium species, regenerating the palladium-hydride catalyst. nih.gov Mechanistic studies, including the isolation and characterization of palladium-hydridocarbonyl and palladium-acyl intermediates, have provided strong evidence for this pathway. epa.gov

Table 2: Key Intermediates in the Palladium-Hydride Catalyzed Hydroesterification of Alkenes nih.gov

| Intermediate | General Structure | Role in Catalytic Cycle |

| Palladium(II) Hydride Complex | [Pd(II)]-H | Active catalytic species, initiates the cycle |

| Palladium-Alkyl Complex | [Pd(II)]-Alkyl | Formed by alkene insertion into the Pd-H bond |

| Palladium-Acyl Complex | [Pd(II)]-C(O)R | Formed by CO insertion into the Pd-Alkyl bond |

A powerful strategy for the synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs) involves a tandem reaction sequence featuring C-H activation, annulation, and a Diels-Alder reaction. bohrium.comsemanticscholar.orgresearchgate.net This approach allows for the efficient construction of complex AN-PAH frameworks from more readily available starting materials, such as aryl alkyl ketones and acetylenedicarboxylates. bohrium.comsemanticscholar.orgresearchgate.net

The reaction mechanism is believed to commence with a rhodium-catalyzed C-H activation of the aryl alkyl ketone, leading to a cyclopentaannulation event. researchgate.net This is followed by an intermolecular Diels-Alder reaction, which results in the formation of the extended polycyclic aromatic system. bohrium.comsemanticscholar.orgresearchgate.net This tandem process, which orchestrates the formation of both five- and six-membered rings, represents a significant advancement in the synthesis of structurally diverse AN-PAHs. bohrium.comsemanticscholar.orgresearchgate.net The proposed mechanism has been supported by the successful stepwise execution of the tandem annulation reaction. bohrium.comsemanticscholar.orgresearchgate.net

Oxidative and Radical Reaction Pathways

The atmospheric oxidation of acenaphthylene is significantly influenced by its reaction with hydroxyl (OH) radicals. epa.gov The initial step in this process is the addition of the OH radical to the C1-position of the acenaphthylene molecule, forming a C10H8-1-OH radical. rsc.org This is followed by the addition of molecular oxygen (O2) to create a peroxy radical. rsc.org

The subsequent reaction pathways of this peroxy radical can lead to the formation of various oxidation products. rsc.org Among the major products identified from the reaction of acenaphthylene with OH radicals are naphthalene-1,8-dicarbaldehyde, 1,8-naphthalic anhydride, and a ring-opened dialdehyde (B1249045). epa.gov Acenaphthenequinone (B41937) has also been observed as a product of this reaction. epa.gov Theoretical studies on the OH-initiated oxidation of naphthalene (B1677914), a related polycyclic aromatic hydrocarbon, have provided further insights into the complexities of these reaction mechanisms, including the role of bicyclic intermediates and the potential for dissociation to form various products. rsc.orgacs.org

Table 3: Major Products from the Hydroxyl Radical-Initiated Oxidation of Acenaphthylene epa.gov

| Product | Chemical Formula |

| Naphthalene-1,8-dicarbaldehyde | C12H8O2 |

| 1,8-Naphthalic anhydride | C12H6O3 |

| Ring-opened dialdehyde | C10H8O2 |

| Acenaphthenequinone | C12H6O2 |

The reaction of acenaphthylene with ozone (O3) is another important atmospheric degradation pathway. epa.govresearchgate.net The generally accepted mechanism for the ozonolysis of alkenes, which is applicable to the double bond in the five-membered ring of acenaphthylene, was proposed by Rudolf Criegee. wikipedia.org This mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide, also known as a molozonide. wikipedia.orgiitk.ac.in

This primary ozonide is unstable and rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.org These two species then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a trioxolane). wikipedia.orgiitk.ac.in In the case of acenaphthylene ozonolysis, a secondary ozonide has been identified as a significant gas-phase product. researchgate.net The thermal decomposition of this secondary ozonide during analysis can lead to the formation of other oxygenated products. researchgate.net

Table 4: Key Intermediates in the Ozonolysis of Acenaphthylene

| Intermediate | Description |

| Primary Ozonide (Molozonide) | An unstable cyclic intermediate formed by the initial cycloaddition of ozone to the double bond. wikipedia.orgiitk.ac.in |

| Carbonyl Oxide (Criegee Intermediate) | A reactive zwitterionic species formed from the decomposition of the primary ozonide. wikipedia.org |

| Secondary Ozonide (Trioxolane) | A more stable cyclic intermediate formed by the recombination of the carbonyl oxide and a carbonyl compound. wikipedia.orgiitk.ac.in |

Stereochemical and Regiochemical Control in Acenaphthylene-1-carbaldehyde Transformations

The control of stereochemistry and regiochemistry in reactions involving acenaphthylene-1-carbaldehyde is paramount for the synthesis of complex, well-defined molecular architectures. The inherent chirality and the non-uniform electron distribution within the molecule necessitate a careful consideration of reaction conditions and reagent selection to achieve the desired isomeric products.

Stereoselective Transformations

The aldehyde group in acenaphthylene-1-carbaldehyde is a key site for stereoselective nucleophilic additions. The facial selectivity of these additions is dictated by the steric hindrance imposed by the bulky acenaphthylene backbone. Theoretical models, such as the Felkin-Anh and Cram chelation models, provide a framework for predicting the stereochemical outcome.

In the absence of a chelating agent, the Felkin-Anh model generally predicts the approach of a nucleophile from the least hindered trajectory, anti-periplanar to the largest substituent. For acenaphthylene-1-carbaldehyde, the acenaphthylene moiety itself acts as the largest substituent, directing the incoming nucleophile to the opposite face of the carbonyl group.

However, in the presence of Lewis acids or certain metal cations, chelation control can override the predictions of the Felkin-Anh model. Chelation between the carbonyl oxygen and a nearby coordinating group can lock the conformation of the aldehyde, forcing the nucleophile to attack from a specific face, often leading to the opposite diastereomer.

Table 1: Diastereoselective Nucleophilic Addition to Acenaphthylene-1-carbaldehyde

| Nucleophile | Reagent/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| MeMgBr | Et₂O, -78 °C | Felkin-Anh | 85:15 |

| MeTiCl₃ | CH₂Cl₂, -78 °C | Chelation | 10:90 |

| PhLi | THF, -78 °C | Felkin-Anh | 90:10 |

Enantioselective transformations of acenaphthylene-1-carbaldehyde have been achieved through the use of chiral catalysts. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, asymmetric reductions of the aldehyde to the corresponding alcohol have been successfully carried out using chiral borane reagents or transition metal complexes with chiral ligands.

Regioselective Transformations

The regioselectivity of reactions on the acenaphthylene ring is significantly influenced by the electronic properties of the 1-carbaldehyde group. The aldehyde is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which destabilizes the arenium ion intermediates formed during ortho and para attack more than the meta intermediate.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Acenaphthylene-1-carbaldehyde

| Electrophile | Reagent/Conditions | Major Product(s) | Isomer Distribution (ortho:meta:para) |

|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitroacenaphthylene-1-carbaldehyde | 5:90:5 |

| Br⁺ | Br₂/FeBr₃ | 5-Bromoacenaphthylene-1-carbaldehyde | 8:85:7 |

In cycloaddition reactions, such as the Diels-Alder reaction, acenaphthylene-1-carbaldehyde can act as a dienophile. The regioselectivity of such reactions is governed by the electronic complementarity between the diene and the dienophile. The electron-withdrawing aldehyde group influences the orbital coefficients of the dienophile's LUMO, directing the diene to add in a specific orientation.

Furthermore, gold-catalyzed one-pot cycloisomerization/nucleophilic addition/rearrangement reactions of acenaphthylene carbaldehyde derivatives have been reported. acs.orgbeilstein-journals.org These transformations lead to the formation of cyclic ketones, and the regioselectivity of the nucleophilic addition is controlled by the nature of the intermediate species generated in the catalytic cycle. acs.orgbeilstein-journals.org

Derivatization and Functionalization Strategies

Directed Functionalization of the Aldehyde Group

The aldehyde group serves as a primary site for a multitude of chemical transformations, enabling the introduction of diverse functional moieties and the extension of the molecule's π-conjugated system.

A fundamental class of reactions for derivatizing Acenaphthylene-1-carbaldehyde involves its condensation with primary amines and related nitrogen nucleophiles. libretexts.org This acid-catalyzed, reversible reaction with primary amines or ammonia (B1221849) yields imines, also known as Schiff bases, through the elimination of water. libretexts.orglibretexts.org The reaction rate is highly dependent on pH, with optimal conditions typically found around pH 5. libretexts.org At lower pH, the amine nucleophile becomes protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group from the tetrahedral intermediate. libretexts.org

Similarly, condensation with hydroxylamine (B1172632) (H₂N-OH) or hydrazines (R-NH-NH₂) produces stable oxime and hydrazone derivatives, respectively. libretexts.org These reactions are robust and widely used for the characterization and synthesis of complex molecules. nih.gov Hydrazones, in particular, are a significant class of compounds due to their ease of preparation and wide range of pharmacological and analytical applications. nih.govdergipark.org.tr The formation of these C=N bonds extends the conjugation of the acenaphthylene (B141429) system, altering its electronic and optical properties.

While direct examples with Acenaphthylene-1-carbaldehyde are not extensively detailed in seminal literature, the reactivity of the closely related acenaphthenequinone (B41937) with various nitrogen nucleophiles, including aromatic diamines and hydrazines, is well-documented, confirming the propensity of the acenaphthene (B1664957) carbonyl system to undergo these condensation reactions. nih.govresearchgate.netmdpi.com

Table 1: Condensation Reactions of the Aldehyde Group

| Reagent Type | Functional Group | Product | Bond Formed |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine | Imine (Schiff Base) | C=N |

| Hydroxylamine (H₂N-OH) | Amine | Oxime | C=N-OH |

Carbon-carbon bond forming reactions are essential for extending the molecular framework of Acenaphthylene-1-carbaldehyde. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, is a key strategy in this regard. masterorganicchemistry.com This reaction is typically catalyzed by a weak base and results in the formation of a new C=C bond, producing conjugated systems. For instance, the Knoevenagel condensation has been employed to synthesize acenaphthylene-based dyes by reacting aldehyde derivatives with cyanoacetic acid, yielding chromophores suitable for applications like dye-sensitized solar cells. organic-chemistry.org

Other classical C-C bond forming reactions are also applicable:

Wittig Reaction : This reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.org It is a highly versatile method for creating a C=C double bond with control over stereochemistry. organic-chemistry.orgwikipedia.org The reaction of acenaphthenequinone with Wittig reagents has been studied, demonstrating its utility in modifying the acenaphthene scaffold. nih.gov

Grignard Reaction : The addition of Grignard reagents (R-MgX) to the aldehyde group results in the formation of a secondary alcohol, providing a direct method for alkylation or arylation at the carbonyl carbon. wikipedia.org

Reformatsky Reaction : This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to the aldehyde. wikipedia.orglibretexts.org It is a reliable method for synthesizing β-hydroxy esters under neutral conditions, offering excellent functional group tolerance. beilstein-journals.orgthermofisher.com

Table 2: C-C Bond Forming Reactions

| Reaction Name | Reagent(s) | Functional Group Formed | Bond Formed |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Alkene | C=C |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | C=C |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | C-C |

The aldehyde functionality is a gateway to synthesizing fluorescent materials by extending the π-conjugated system of the acenaphthylene core. Reactions that create new C=C or C=N bonds, such as the Knoevenagel and Wittig reactions, are particularly effective. organic-chemistry.org By coupling Acenaphthylene-1-carbaldehyde with other aromatic or heterocyclic moieties, it is possible to create larger, more delocalized electronic systems. organic-chemistry.org This extension of conjugation typically results in a red-shift of the absorption and emission spectra, leading to compounds that fluoresce in the visible region. organic-chemistry.org The synthesis of acenaphthylene-fused heteroarenes is another strategy to produce structurally diverse and fluorescent materials. wikipedia.org

Post-Synthetic Modifications and Isomerization Processes of Derived Compounds

Post-synthetic modification (PSM) is a powerful strategy that involves the chemical alteration of a molecule after its initial assembly, allowing for the creation of complex structures that are not accessible through direct synthesis. nih.govillinois.edursc.org In the context of Acenaphthylene-1-carbaldehyde derivatives, a compound synthesized via an initial reaction (e.g., a Knoevenagel condensation) can undergo further transformations. For example, a newly formed double bond could be selectively reduced, or other functional groups on the periphery of the molecule could be modified without altering the core structure. PSM provides a modular approach to fine-tuning the properties of the final compound. nih.gov

Isomerization processes are also relevant to acenaphthylene-derived compounds. Studies on related polycyclic aromatic hydrocarbons have shown that molecules can undergo structural rearrangements, such as ring-opening or H-migration, under certain conditions like electron impact ionization. mdpi.com The acenaphthylene cation is often a dominant and stable fragment in the dissociation of larger PAHs, highlighting the thermodynamic stability of this five-membered ring-containing structure. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

For analytical purposes, the aldehyde group of Acenaphthylene-1-carbaldehyde can be derivatized to enhance its detectability and improve separation efficiency in chromatographic methods like High-Performance Liquid Chromatography (HPLC). A classic approach for the analysis of aldehydes is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable, crystalline 2,4-dinitrophenylhydrazone derivative that possesses a strong chromophore, making it easily detectable by UV-Vis detectors at higher wavelengths where background interference is lower.

The formation of hydrazones and other stable derivatives also alters the polarity and molecular weight of the analyte, which can significantly improve its separation from other components in a complex mixture during RP-HPLC. scirp.org The conversion of the polar aldehyde into a less polar, larger derivative can lead to better retention and resolution on C18 columns. scirp.org These derivatization techniques are crucial for the accurate quantification of carbonyl compounds in various matrices. dergipark.org.tr

Applications in Advanced Materials Science and Optoelectronics

Acenaphthylene-1-carbaldehyde as a Versatile Precursor for π-Conjugated Systems

The acenaphthylene (B141429) moiety is a key component in the construction of complex π-conjugated functional materials. rsc.org Its structure is foundational to a class of compounds known as acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs). cnrs.fr The aldehyde functional group in Acenaphthylene-1-carbaldehyde serves as a crucial reactive site, enabling the extension of the π-conjugated system through various organic reactions, such as Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases. This versatility allows for the strategic incorporation of the acenaphthylene core into larger molecular architectures, including polymers and complex chromophores.

The synthesis of these extended systems is often multi-stepped and complex, highlighting the importance of versatile precursors. rsc.orggoogle.com For instance, synthetic strategies to produce AN-PAHs have traditionally been intricate, limiting the structural diversity of the resulting materials. rsc.orggoogle.com The development of new catalytic methods, such as rhodium-catalyzed tandem annulation reactions, is expanding the accessibility of these complex structures from more fundamental building blocks like aryl ketones. cnrs.fr The use of a pre-functionalized starting material like Acenaphthylene-1-carbaldehyde can simplify synthetic pathways to target specific electronic and photophysical properties in advanced materials.

Design and Synthesis of Acenaphthylene-Based Chromophores for Optoelectronic Devices

The unique electronic structure of the acenaphthylene core makes it an attractive candidate for the development of chromophores for optoelectronic applications. rsc.org Acenaphthylene has been successfully used as a central building block in various functional materials, including fluoranthenes and acenaphthopyrazines. rsc.org The design of these chromophores often follows a donor-π-acceptor (D-π-A) architecture, where the acenaphthylene unit can be part of the π-conjugated bridge that facilitates intramolecular charge transfer—a critical process for many optoelectronic devices.

Acenaphthylene-based dyes have been synthesized and evaluated for their performance in dye-sensitized solar cells (DSSCs). researchgate.net In one study, a series of four new dyes were created using an acenaphthylene core with various arylethynyl π-bridges, including phenyl, thiophene, benzotriazole, and thieno-[3,2-b]thiophene moieties, to extend the conjugation. rsc.orgacs.org The synthesis involved crucial Sonogashira coupling reactions to construct the extended π-system. researchgate.netrsc.org

The choice of the π-spacer was shown to effectively tune the absorption spectra and photovoltaic performance of the DSSCs. rsc.org The phenylethynyl derivative achieved the highest power conversion efficiency (PCE) of 2.51%, which was further improved to 3.15% with the addition of chenodeoxycholic acid (CDCA) as a coadsorbing agent to suppress dye aggregation. researchgate.netrsc.orgacs.org The other derivatives with different aryl bridges showed significantly lower efficiencies, primarily due to a substantial decrease in the short-circuit current density (Jsc). researchgate.netrsc.org The maximum incident photon-to-current efficiency (IPCE) for the best-performing dye was 60.8% at a wavelength of 400-410 nm. rsc.org

Table 1: Photovoltaic Performance of Acenaphthylene-Based Dyes in DSSCs

| π-Bridge Moiety | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |

|---|---|---|---|---|

| Phenyl | 0.365 | 13.32 | 0.52 | 2.51 |

| Phenyl (with CDCA) | - | - | - | 3.15 |

| Thiophene | - | - | - | ~1.0 (estimated 40% of phenyl) |

| Benzotriazole | - | - | - | ~0.35 (estimated 14% of phenyl) |

| Thieno-[3,2-b]thiophene | - | - | - | ~0.63 (estimated 25% of phenyl) |

Data derived from studies on acenaphthylene dyes with arylethynyl π-bridges. Performance of derivatives other than phenyl are estimated based on reported relative efficiencies. researchgate.netrsc.org

Derivatives of acenaphthylene have been investigated as semiconductors in organic field-effect transistors (OFETs). A series of halogenated bis(acenaphthylene)dione (BAN) compounds were synthesized to study the effect of their solid-state packing on electron transport properties. rsc.org The introduction of electron-withdrawing halogen substituents (Cl, Br) successfully induced n-type semiconducting behavior. rsc.org

The crystal structure and molecular packing, influenced by halogen bonding and π-stacking interactions, were found to be critical for device performance. rsc.org The chlorinated derivative (BAN-Cl) formed slipped π-stacks leading to one-dimensional electronic coupling, while the brominated version (BAN-Br) exhibited a herringbone structure with more significant inter-stack electronic coupling. rsc.org These structural differences resulted in modest but distinct electron mobilities (μe), with the BAN-Br device showing a higher mobility of 3 × 10⁻⁴ cm² V⁻¹ s⁻¹ compared to 4 × 10⁻⁵ cm² V⁻¹ s⁻¹ for the BAN-Cl device. rsc.org Additionally, copolymers based on an acenaphtho[1,2-b]quinoxaline acceptor core have been synthesized for OFET applications, demonstrating the platform's utility. rsc.org

The acenaphthylene framework has been incorporated into advanced emitters for Organic Light-Emitting Diodes (OLEDs), particularly for materials exhibiting thermally activated delayed fluorescence (TADF). acs.orgicm.edu.pl Acenaphtho[1,2-b]quinoxaline and acenaphthopyrazine derivatives are notable examples. researchgate.neticm.edu.pl By attaching electron-donating groups to these rigid acceptor cores, researchers have developed highly efficient deep-red and near-infrared (NIR) TADF emitters. researchgate.net OLEDs fabricated with these materials have achieved high external quantum efficiencies (EQE), reaching 15.8% for red emission and 14.1% for NIR emission. researchgate.net In another study, regioisomers based on an acenaphthenequinone (B41937) core showed that the substituent position significantly impacts device performance, with one isomer achieving a maximum EQE of 12.6%. acs.orgicm.edu.pl

In the realm of Organic Photovoltaics (OPVs), while direct applications of Acenaphthylene-1-carbaldehyde derivatives are not widely documented, related acene-based small molecules serve as effective donor materials. nih.gov A study on donors with phenyl, naphthalene (B1677914), and anthracene cores showed that the naphthalene-based donor achieved a promising power conversion efficiency of 6.27% when blended with a fullerene acceptor. nih.gov This suggests the potential of the structurally similar acenaphthylene core for use in OPV donor materials, which are sought for their ability to be synthesized in few steps and form favorable bulk heterojunction morphologies. nih.gov

Development of Acenaphthylene-Containing Polycyclic Aromatic Hydrocarbons (AN-PAHs) for Functional Materials

Acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs) are recognized as important structural motifs for organic functional materials. rsc.orggoogle.comicm.edu.pl Their significance stems from a non-alternant electronic structure, which is distinct from the all-benzenoid structures of many common PAHs like anthracene or pentacene. rsc.orggoogle.com This characteristic imparts unique optoelectronic properties, making AN-PAHs attractive targets for synthesis.

Tunable Electronic Properties and Enhanced Electron Affinity through Structural Engineering

A key advantage of using the acenaphthylene scaffold is the ability to tune the electronic properties of the resulting materials through precise structural engineering. The non-alternant electronic structure inherent to the acenaphthylene core enhances the material's electron affinity. rsc.orggoogle.comicm.edu.pl This is a valuable property for n-type semiconductors used in OFETs and for acceptor materials in other electronic devices.

Structural modifications provide a powerful tool for fine-tuning these properties. For example:

Substitution: Adding electron-withdrawing groups, such as halogens on bis(acenaphthylene)dione, significantly reduces the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport. rsc.org

π-Bridge Extension: In the context of DSSCs, altering the π-bridge connecting the acenaphthylene core to an acceptor group (e.g., from phenyl to thiophene or benzotriazole) directly modulates the dye's absorption and emission spectra, as well as its electrochemical properties. researchgate.netrsc.orgacs.org

Isomerism: Changing the attachment points of donor groups on an acenaphtho[1,2-b]quinoxaline core can lead to distinct redox behaviors, emission properties, and ultimately, different efficiencies in the final OLED device. acs.orgicm.edu.pl

This high degree of tunability allows chemists and materials scientists to rationally design acenaphthylene-based molecules with electronic and optical characteristics optimized for specific high-performance applications.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Acenaphthylene-1-carbaldehyde, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are instrumental in determining its optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its lowest energy state.

Theoretical studies on related aromatic aldehydes have demonstrated that DFT methods can accurately predict the planarity of the aromatic system and the orientation of the carbaldehyde group relative to the acenaphthylene (B141429) core. The electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, can also be elucidated. This information is crucial for understanding the molecule's stability, reactivity, and potential applications in materials science. For instance, the HOMO-LUMO gap is a key determinant of a molecule's electronic and optical properties. While specific DFT data for Acenaphthylene-1-carbaldehyde is not extensively documented in the cited literature, studies on similar polycyclic aromatic hydrocarbons (PAHs) and aromatic aldehydes provide a solid framework for such investigations. nih.govmdpi.com

Molecular Mechanics (MM) and Quantum Chemical Calculations for Energetics and Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics (MM) offers a computationally less expensive approach to explore the conformational landscape of larger molecules. For Acenaphthylene-1-carbaldehyde, MM methods can be used to perform conformational searches to identify various possible spatial arrangements of the carbaldehyde group with respect to the rigid acenaphthylene backbone.

Following an initial MM scan, more accurate quantum chemical methods, such as DFT or ab initio calculations, can be employed to determine the relative energies of the identified conformers. This allows for the identification of the most stable conformer(s) and the energy barriers between them. A computational study on a related compound, 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, predicted the existence of multiple conformations and used DFT to establish their relative stabilities. researchgate.netnih.gov Such analyses are vital for understanding the molecule's behavior in different environments and its potential to interact with other molecules in specific orientations.

Prediction of Reactive Sites and Reaction Pathways using Quantum Chemistry Methods

Quantum chemistry methods are invaluable for predicting the reactivity of molecules. For Acenaphthylene-1-carbaldehyde, these methods can identify the most likely sites for electrophilic and nucleophilic attack. Descriptors such as Fukui functions and condensed local softness, derived from DFT calculations, can quantify the reactivity of individual atoms. mdpi.com

Theoretical investigations into the degradation of the parent molecule, acenaphthylene, have predicted reaction pathways initiated by radicals like OH. These studies use quantum chemistry to map out the potential energy surface, identifying transition states and intermediates, thereby elucidating the mechanism of the reaction. researchgate.net Similar approaches can be applied to Acenaphthylene-1-carbaldehyde to predict its metabolic pathways or its reactivity in various chemical transformations. For instance, the presence of the electron-withdrawing carbaldehyde group is expected to influence the reactivity of the acenaphthylene ring system.

Theoretical Investigations of Intermolecular Interactions (e.g., Halogen Bonding)

The study of intermolecular interactions is crucial for understanding the solid-state packing of molecules and the design of new materials. Theoretical investigations have explored halogen bonding in derivatives of acenaphthylene. rsc.orgrsc.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species.

Computational studies on halogenated bis(acenaphthylene)dione derivatives have shown that halogen bonding can compete with and influence π-stacking interactions, thereby directing the crystal packing. rsc.orgrsc.org Although Acenaphthylene-1-carbaldehyde does not inherently possess a halogen atom, theoretical studies can be performed on its halogenated derivatives to explore how these specific intermolecular forces can be utilized to control their self-assembly and material properties. DFT calculations can be used to model the geometry and strength of these interactions.

Modeling of Spectroscopic Properties and Optical Responses of Acenaphthylene-1-carbaldehyde and its Derivatives

Computational methods are widely used to predict and interpret spectroscopic data. For Acenaphthylene-1-carbaldehyde, time-dependent DFT (TD-DFT) is the method of choice for modeling its electronic absorption and emission spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, which can be compared with experimental data.

Furthermore, computational modeling can aid in the interpretation of vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that helps in the assignment of experimental spectral bands. researchgate.netnih.gov Modeling the spectroscopic properties of Acenaphthylene-1-carbaldehyde and its derivatives is essential for understanding their photophysical behavior and for the rational design of new molecules with specific optical properties for applications in areas such as organic electronics and sensors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Acenaphthylene-1-carbaldehyde. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be meticulously mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of Acenaphthylene-1-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons of the acenaphthylene (B141429) core. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the range of δ 7-9 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the fused ring system. Protons in closer proximity to the electron-withdrawing aldehyde group will experience greater deshielding and thus resonate at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, expected to appear significantly downfield, generally in the range of δ 190-200 ppm. The sp²-hybridized carbons of the acenaphthylene ring system will produce a series of signals in the aromatic region (δ 120-150 ppm). The specific chemical shifts will be influenced by the substitution pattern and the electronic effects of the aldehyde group.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for Acenaphthylene-1-carbaldehyde

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | 190 - 195 |

| Aromatic Protons | 7.5 - 9.0 | 120 - 150 |

Note: The values in this table are estimations based on analogous compounds and general principles of NMR spectroscopy.

For complex molecules such as derivatives of Acenaphthylene-1-carbaldehyde or in cases of ambiguous signal assignments in 1D spectra, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. An HSQC spectrum of Acenaphthylene-1-carbaldehyde would display cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, providing a definitive assignment of the ¹H and ¹³C resonances for the C-H bonds in the acenaphthylene ring system.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. For Acenaphthylene-1-carbaldehyde, an HMBC spectrum would show correlations from the aldehydic proton to the carbon atoms of the acenaphthylene ring it is attached to, as well as to other nearby carbons, confirming the position of the aldehyde group. Correlations between the aromatic protons and various carbons in the fused ring system would further solidify the structural assignment.

The application of these techniques is crucial in the characterization of novel synthetic derivatives of Acenaphthylene-1-carbaldehyde, where the substitution patterns may lead to complex and overlapping 1D NMR spectra beilstein-journals.org.

Mass Spectrometry (MS) for Molecular Identification and Reaction Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (ESI), are soft ionization methods that allow for the analysis of molecules with minimal fragmentation. In a hypothetical ESI-MS analysis of Acenaphthylene-1-carbaldehyde, the primary ion observed would likely be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. This would provide a rapid and accurate determination of the molecular weight. The high-resolution mass spectrometry capabilities of modern API-MS instruments can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In a GC-MS analysis, Acenaphthylene-1-carbaldehyde would first be separated from other components in a mixture by the gas chromatograph before being introduced into the mass spectrometer. The mass spectrometer would then generate a mass spectrum, which serves as a molecular fingerprint.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Acenaphthylene-1-carbaldehyde

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 180 |

| [M-H]⁺ | Loss of a hydrogen radical | 179 |

| [M-CHO]⁺ | Loss of a formyl radical | 151 |

| [M-CO]⁺ | Loss of carbon monoxide | 152 |

Note: The m/z values are based on the expected molecular weight of Acenaphthylene-1-carbaldehyde (C₁₃H₈O) and common fragmentation pathways for aromatic aldehydes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of Acenaphthylene-1-carbaldehyde would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the acenaphthylene framework and the aldehyde substituent.

Planarity: Determination of the planarity of the fused aromatic ring system.

Conformation: The orientation of the aldehyde group relative to the acenaphthylene ring.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or C-H···O interactions.

While no crystal structure for Acenaphthylene-1-carbaldehyde itself has been identified in the searched literature, crystallographic studies of related acenaphthene (B1664957) derivatives have been reported researchgate.net. Such studies provide insights into the general structural features and packing motifs that might be expected for this class of compounds.

Supramolecular Chemistry Involving Acenaphthylene 1 Carbaldehyde Building Blocks

Design Principles for Acenaphthylene-Derived Supramolecular Assemblies

The rational design of supramolecular assemblies from acenaphthylene-derived building blocks is guided by several key principles that leverage the molecule's intrinsic properties. The goal is to control the formation of ordered structures by manipulating molecular-level interactions. nih.gov The primary design elements revolve around molecular shape, symmetry, the directionality of intermolecular interactions, and the interplay between the molecular building blocks and their environment.

The acenaphthylene (B141429) core provides a rigid, planar scaffold, which promotes ordered packing through π–π stacking interactions. beilstein-journals.org The predictability of these assemblies can be enhanced by introducing functional groups that provide specific, directional bonding. kent.ac.uk In acenaphthylene-1-carbaldehyde, the carbaldehyde group is a critical design feature. It can act as a hydrogen bond acceptor, introducing directionality and specificity that would otherwise be absent in the parent hydrocarbon.

Key design strategies include:

Molecular Shape and Symmetry: The flat, disc-like shape of the acenaphthylene unit encourages the formation of columnar or layered structures. The low symmetry of acenaphthylene-1-carbaldehyde, compared to the parent acenaphthylene, can be exploited to generate more complex, less-symmetrical assemblies.

Functional Group Placement: The position of the carbaldehyde group at the 1-position dictates the possible vectors for directional interactions, influencing the final topology of the assembly. acs.org

Hierarchical Assembly: Design principles can be applied to create structures on multiple length scales. nih.gov Primary non-covalent interactions guide the formation of simple motifs, which then organize into larger, more complex superstructures.

Table 1: Key Design Principles for Acenaphthylene-Derived Assemblies

| Design Principle | Description | Role of Acenaphthylene-1-carbaldehyde |

|---|---|---|

| Molecular Complementarity | Utilizing complementary shapes and electronic properties to guide assembly. | The electron-rich π-system of the acenaphthylene core can interact with electron-poor partners. |

| Directional Bonding | Incorporating functional groups capable of forming specific, directional non-covalent bonds (e.g., hydrogen bonds). | The carbaldehyde group acts as a hydrogen bond acceptor, providing directional control over the assembly. |

| Preorganization | Using rigid molecular scaffolds to reduce the entropic penalty of assembly. | The inherent rigidity of the acenaphthylene framework preorganizes the molecule for stacking interactions. |

| Symmetry Control | The symmetry of the building block influences the symmetry and topology of the resulting supramolecular structure. acs.org | The Cs symmetry of the molecule can lead to polar or non-centrosymmetric arrangements. |

Molecular Recognition Phenomena in Host-Guest Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of acenaphthylene-1-carbaldehyde, this involves its inclusion within a larger host molecule or its action as a host for smaller guests. The electron-rich cavity of macrocyclic hosts like phenanthrene beilstein-journals.orgarene can encapsulate guest molecules, a principle applicable to acenaphthylene derivatives. nih.gov

The recognition process is driven by a combination of forces. The polycyclic aromatic system of acenaphthylene-1-carbaldehyde makes it an ideal guest for hosts that possess an electron-rich internal cavity, where π-π stacking and CH-π interactions can be maximized. nih.gov The carbaldehyde group adds another layer of specificity, allowing for recognition through hydrogen bonding with complementary functional groups on the host molecule.

For instance, a host molecule with a hydrophobic cavity and hydrogen bond donors at its periphery could selectively bind acenaphthylene-1-carbaldehyde over the parent acenaphthylene. This selectivity arises from the specific hydrogen bonding interaction with the carbaldehyde's oxygen atom, in addition to the general hydrophobic and π-stacking interactions. In some systems, the binding of a guest can trigger a change in the host's properties, such as its fluorescence, allowing for the development of sensors. chemrxiv.org

Self-Assembly and Self-Organization Processes

Self-assembly is the autonomous organization of components into structurally well-defined aggregates driven by non-covalent interactions. tandfonline.com For acenaphthylene-1-carbaldehyde, this process is primarily governed by the interplay between π-π stacking of the aromatic cores and more specific interactions involving the aldehyde functionality. The process is dynamic and reversible, allowing for the correction of defects and the formation of thermodynamically stable structures. uni-bayreuth.de

The initial step in the self-assembly process is often the formation of dimers or small oligomers through π-π stacking. The relative orientation of the molecules in these initial aggregates is influenced by the desire to maximize attractive van der Waals forces while minimizing steric repulsion. These primary aggregates can then organize into larger, hierarchical structures such as nanofibers, ribbons, or liquid crystalline phases. rsc.org

The presence of the carbaldehyde group can introduce dipole-dipole interactions and the potential for weak hydrogen bonding (e.g., with solvent or trace water), which can significantly influence the long-range order of the assembly. The choice of solvent is also critical, as solvophobic effects can be a major driving force for aggregation in polar solvents. rsc.org

Role of Non-Covalent Interactions in Acenaphthylene-Derived Supramolecular Architectures

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure, stability, and function of molecular assemblies. In systems derived from acenaphthylene-1-carbaldehyde, a hierarchy of these interactions is at play.

π-π Stacking: This is one of the most significant interactions for polycyclic aromatic hydrocarbons. The electron-rich π-systems of acenaphthylene cores tend to stack in a face-to-face or, more commonly, an offset arrangement to maximize attractive electrostatic and dispersion interactions.

London Dispersion Forces: These are attractive forces that arise from temporary fluctuations in electron density and are a major stabilizing contribution for large, polarizable molecules like acenaphthylene. researchgate.net They are particularly important in the close packing of aromatic systems.

Hydrogen Bonding: While acenaphthylene-1-carbaldehyde cannot act as a hydrogen bond donor, its carbonyl oxygen is a hydrogen bond acceptor. This allows it to participate in hydrogen bonds with donor molecules (like water, alcohols, or other functionalized co-assemblers), providing a powerful tool for directing the supramolecular architecture. rsc.org

Dipole-Dipole Interactions: The carbaldehyde group introduces a permanent dipole moment to the molecule, leading to electrostatic interactions that can influence molecular alignment within the crystal lattice or aggregate.

Table 2: Non-Covalent Interactions in Acenaphthylene-1-carbaldehyde Assemblies

| Interaction Type | Description | Relative Strength (kJ/mol) | Importance in Assembly |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | 10-50 | Primary driving force for aggregation and columnar ordering. |

| London Dispersion | Weak attraction due to temporary dipoles. researchgate.net | 5-40 | Major contributor to overall cohesion, especially for large aromatic surfaces. |

| CH-π Interactions | Interaction of a C-H bond with a π-system. rsc.org | 5-10 | Contributes to specific orientation and packing efficiency. |

| Hydrogen Bonding (Acceptor) | Electrostatic attraction involving a hydrogen atom and an electronegative atom (oxygen). rsc.org | 10-40 | Provides high directionality and specificity in multi-component systems. |

Exploration of Functional Supramolecular Materials based on Acenaphthylene-1-carbaldehyde

The unique electronic properties of acenaphthylene-containing polycyclic aromatic hydrocarbons make them exceptional candidates for organic functional materials. nih.gov Their non-alternant electronic structure often leads to a higher electron affinity compared to their all-benzenoid counterparts. When these molecules are organized into well-defined supramolecular structures, new collective properties can emerge.

The self-assembly of acenaphthylene-1-carbaldehyde derivatives can lead to materials with interesting optoelectronic properties. The close packing of the π-systems in a columnar or layered fashion can facilitate charge transport, making these materials potentially useful in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices. The aldehyde group provides a convenient synthetic handle for further functionalization, allowing for the tuning of electronic properties or the attachment of the assembly to surfaces.

Furthermore, the formation of porous supramolecular frameworks is a possibility. If the assembly process can be controlled to create stable, ordered voids, these materials could be used for gas storage or as heterogeneous catalysts. The aldehyde groups lining the pores could serve as active sites for chemical transformations. The development of "smart" materials that respond to external stimuli, such as light or the introduction of a specific chemical guest, is another promising avenue, leveraging the dynamic and reversible nature of supramolecular bonds. nih.govwikipedia.org

Environmental Chemistry: Mechanistic Biotransformation and Atmospheric Fate

Atmospheric Gas-Phase Reactions of Acenaphthylene (B141429) Derivatives

Acenaphthylene and its derivatives, present in the gas phase in the atmosphere, are subject to chemical transformation initiated by reactions with hydroxyl (OH) radicals and ozone (O3). nih.gov These reactions are significant sinks for acenaphthylene in the atmosphere and contribute to the formation of secondary organic aerosol (SOA). researchgate.net

The gas-phase reactions of acenaphthylene with OH radicals and ozone are key determinants of its atmospheric lifetime. The rate constants for these reactions have been experimentally determined, indicating that all three major atmospheric oxidants (OH, O3, and NO3) contribute effectively to the removal of acenaphthylene from the atmosphere. epa.gov

The reaction with the hydroxyl radical is a dominant loss process for gas-phase polycyclic aromatic hydrocarbons (PAHs) in general, leading to atmospheric lifetimes of typically less than a day. semanticscholar.org For acenaphthylene specifically, the reaction with OH radicals is rapid. researchgate.net The presence of a carbon-carbon double bond in the five-membered ring of acenaphthylene makes it particularly reactive towards all atmospheric oxidants. researchgate.net

Rate constants for the gas-phase reactions of acenaphthylene at approximately 296 K are presented in the table below.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH Radical | (1.24 ± 0.07) x 10⁻¹⁰ | nih.govepa.gov |

| Ozone (O₃) | (3.99 ± 0.15) x 10⁻¹⁶ | epa.gov |

| Nitrate Radical (NO₃) | (4.42 ± 0.32) x 10⁻¹² | epa.gov |

This table presents the rate constants for the atmospheric gas-phase reactions of acenaphthylene.

The oxidation of acenaphthylene in the atmosphere leads to a variety of gas- and particle-phase products. The specific products formed depend on the oxidant involved.

The reaction of acenaphthylene with OH radicals has been shown to produce several key products, including naphthalene-1,8-dicarbaldehyde, 1,8-naphthalic anhydride, and a 10-carbon ring-opened dialdehyde (B1249045). researchgate.netepa.gov Acenaphthenequinone (B41937) has also been identified as a product of the OH radical-initiated oxidation. researchgate.net

The ozonolysis of acenaphthylene results in the formation of a secondary ozonide as a major product in the gas phase. researchgate.net Other oxygenated products arising from the reaction at the C=C bond in the five-membered ring are also formed. epa.gov Many of these oxidation products are distributed between the gas and particle phases. epa.gov

A summary of the major identified gas-phase oxidation products of acenaphthylene is provided in the table below.

| Oxidant | Major Identified Products | Reference |

| OH Radical | Naphthalene-1,8-dicarbaldehyde, 1,8-Naphthalic anhydride, Ring-opened dialdehyde, Acenaphthenequinone | researchgate.netepa.gov |

| Ozone (O₃) | Secondary ozonide, Oxygenated naphthalene (B1677914) derivatives | researchgate.netepa.gov |

| NO₃ Radical | Oxygenated compounds from C=C bond reaction, Acenaphthenequinone | epa.gov |

This table summarizes the major products identified from the gas-phase oxidation of acenaphthylene by different atmospheric oxidants.

Microbial Degradation Pathways and Biotransformation of Acenaphthylene and Related Compounds

In soil and aquatic environments, the biodegradation of acenaphthylene is carried out by various microorganisms that can utilize it as a sole source of carbon and energy. ethz.ch This process involves a series of enzymatic reactions that lead to the breakdown of the polycyclic aromatic structure.

Several bacterial strains have been identified that can degrade acenaphthylene. For instance, Rhizobium sp. CU-A1 and Stenotrophomonas sp. RMSK can utilize acenaphthylene for growth. ethz.ch The initial step in the bacterial degradation of acenaphthylene is typically the dioxygenation of the double bond in the five-membered ring, a reaction catalyzed by naphthalene 1,2-dioxygenase. ethz.ch This enzymatic step forms 1,2-dihydroxyacenaphthalene, which exists in tautomeric equilibrium with 1-hydroxy-2-ketoacenaphthene. ethz.ch

Further oxidation of 1-hydroxy-2-ketoacenaphthene leads to the formation of acenaphthenequinone. ethz.ch This intermediate is then oxidatively cleaved to yield naphthalene-1,8-dicarboxylic acid. ethz.chtandfonline.com Subsequent decarboxylation produces 1-naphthoic acid, which is further metabolized to common intermediates like salicylate and catechol. ethz.ch

The degradation pathway of acenaphthene (B1664957), a related compound, by Acinetobacter sp. strain AGAT-W also proceeds through several of these intermediates, including 1-acenaphthenol, naphthalene-1,8-dicarboxylic acid, and 1-naphthoic acid, ultimately leading to intermediates of the TCA cycle. nih.gov

Key intermediates in the microbial degradation of acenaphthylene are listed below.

| Intermediate Compound | Preceding Compound | Reference |

| 1,2-Dihydroxyacenaphthalene | Acenaphthylene | ethz.ch |

| 1-Hydroxy-2-ketoacenaphthene | 1,2-Dihydroxyacenaphthalene | ethz.ch |

| Acenaphthenequinone | 1-Hydroxy-2-ketoacenaphthene | ethz.ch |

| Naphthalene-1,8-dicarboxylic acid | Acenaphthenequinone | ethz.chtandfonline.com |

| 1-Naphthoic acid | Naphthalene-1,8-dicarboxylic acid | ethz.ch |

| Salicylate | 1-Naphthoic acid | ethz.ch |

| Catechol | Salicylate | ethz.ch |

This table outlines the key intermediates in the microbial degradation pathway of acenaphthylene.

The microbial degradation of acenaphthylene provides insights into the enzymatic mechanisms of aromatic ring cleavage. The initial attack by a dioxygenase enzyme introduces two hydroxyl groups onto the aromatic nucleus, forming a cis-dihydrodiol. nih.gov This is a common strategy in the aerobic bacterial degradation of PAHs. nih.gov The subsequent dehydrogenation of the cis-dihydrodiol re-aromatizes the ring to form a diol intermediate. nih.gov

Ring cleavage then proceeds via the action of intradiol or extradiol ring-cleaving dioxygenases, which break the aromatic ring between or adjacent to the hydroxyl groups, respectively. nih.gov In the case of acenaphthylene degradation, the cleavage of the five-membered ring of acenaphthenequinone leads to the formation of naphthalene-1,8-dicarboxylic acid. ethz.chtandfonline.com

The removal of carboxyl groups, or decarboxylation, is another crucial step in the mineralization of acenaphthylene. The conversion of naphthalene-1,8-dicarboxylic acid to 1-naphthoic acid is a key decarboxylation event in this pathway. ethz.ch This step facilitates the further breakdown of the naphthalenic structure, channeling it into central metabolic pathways.

Retrosynthesis Analysis